4-[2-(2-Methyl-5-nitro-2H-1,3-benzodioxol-2-yl)ethyl]morpholine--hydrogen chloride (1/1)
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Overview
Description
4-[2-(2-Methyl-5-nitro-2H-1,3-benzodioxol-2-yl)ethyl]morpholine–hydrogen chloride (1/1) is a complex organic compound that features a morpholine ring attached to a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Methyl-5-nitro-2H-1,3-benzodioxol-2-yl)ethyl]morpholine–hydrogen chloride (1/1) typically involves multiple steps. One common method starts with the nitration of 2-methylbenzodioxole to introduce the nitro group. This is followed by an alkylation reaction to attach the ethyl group. The final step involves the reaction of the intermediate with morpholine under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Methyl-5-nitro-2H-1,3-benzodioxol-2-yl)ethyl]morpholine–hydrogen chloride (1/1) can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents such as potassium permanganate or chromium trioxide can be used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
4-[2-(2-Methyl-5-nitro-2H-1,3-benzodioxol-2-yl)ethyl]morpholine–hydrogen chloride (1/1) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(2-Methyl-5-nitro-2H-1,3-benzodioxol-2-yl)ethyl]morpholine–hydrogen chloride (1/1) involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole moiety may also interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitrobenzodioxole: Shares the benzodioxole core but lacks the morpholine ring.
Morpholine derivatives: Compounds with similar morpholine structures but different substituents on the benzodioxole ring.
Uniqueness
4-[2-(2-Methyl-5-nitro-2H-1,3-benzodioxol-2-yl)ethyl]morpholine–hydrogen chloride (1/1) is unique due to the combination of the benzodioxole and morpholine moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.
Properties
CAS No. |
52400-79-0 |
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Molecular Formula |
C14H19ClN2O5 |
Molecular Weight |
330.76 g/mol |
IUPAC Name |
4-[2-(2-methyl-5-nitro-1,3-benzodioxol-2-yl)ethyl]morpholine;hydrochloride |
InChI |
InChI=1S/C14H18N2O5.ClH/c1-14(4-5-15-6-8-19-9-7-15)20-12-3-2-11(16(17)18)10-13(12)21-14;/h2-3,10H,4-9H2,1H3;1H |
InChI Key |
CWDIFCKZWHDKEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)[N+](=O)[O-])CCN3CCOCC3.Cl |
Origin of Product |
United States |
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